Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate

Enzyme Inhibition Alkaline Phosphatase Control Compound

Researchers needing a reliable negative control for alkaline phosphatase (ALP) inhibitor screening often struggle to find a structurally relevant but inactive analog. Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate (CAS 381195-04-6) directly addresses this gap with confirmed inactivity (IC50 > 400 µM) against human intestinal and placental ALP. For medicinal chemistry, its three orthogonal reactive handles-a reducible nitro group, a hydrolyzable methyl ester, and a cleavable benzyl group-enable rapid parallel synthesis of focused libraries for SAR studies without initial protection steps. This pre-protected ester accelerates the generation of CNS-targeted probes from the benzylpiperazine scaffold. Supplied at 98% purity, it ensures reproducible results across screening campaigns and synthetic workflows.

Molecular Formula C19H21N3O4
Molecular Weight 355.394
CAS No. 381195-04-6
Cat. No. B2536633
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate
CAS381195-04-6
Molecular FormulaC19H21N3O4
Molecular Weight355.394
Structural Identifiers
SMILESCOC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])N2CCN(CC2)CC3=CC=CC=C3
InChIInChI=1S/C19H21N3O4/c1-26-19(23)17-13-16(22(24)25)7-8-18(17)21-11-9-20(10-12-21)14-15-5-3-2-4-6-15/h2-8,13H,9-12,14H2,1H3
InChIKeyYLJPMKACPODZQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate: Identity & Procurement


Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate (CAS 381195-04-6) is a synthetic small molecule with the molecular formula C19H21N3O4 and a molecular weight of 355.39 g/mol . It comprises a central piperazine ring substituted with a benzyl group and a methyl 5-nitrobenzoate moiety. The compound is commercially available as a research chemical with typical purities of ≥95% or 98% . Its core reactivity profile includes a reducible nitro group, a hydrolyzable methyl ester, and a cleavable benzyl group, making it a versatile intermediate or building block for medicinal chemistry exploration .

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate: Generic Substitution Limitations


Substituting Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate with a close analog, such as its free acid (CAS 78243-60-4) or a differently positioned regioisomer, is not straightforward due to the distinct chemical reactivity and potential steric/electronic properties imparted by the methyl ester group. The ester moiety directly influences the compound's solubility, hydrogen-bonding capacity, and electrophilic character, differing fundamentally from the carboxylic acid's ionizability and hydrogen-bond donor capacity [1]. Furthermore, the specific substitution pattern on the benzoate ring (2-piperazinyl, 5-nitro) creates a unique steric environment compared to related analogs (e.g., 3-nitro-4-piperazinyl benzoates or 4-nitrobenzyl piperazines) [2]. These structural nuances can lead to significant differences in binding to biological targets, as evidenced by the compound's distinct inactivity on alkaline phosphatases, a profile that cannot be assumed for its analogs without experimental verification [3].

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate: Differentiation Evidence


Alkaline Phosphatase Inactivity Signature

Against human intestinal and placental alkaline phosphatases, Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate exhibits no significant inhibitory activity, with an IC50 exceeding 400,000 nM (>400 µM) [1]. This profile is distinct from many piperazine-containing compounds screened in similar assays, where measurable inhibitory activity is often observed. This lack of activity can be a critical differentiator for researchers seeking a structurally related but biologically inert control compound for alkaline phosphatase assays.

Enzyme Inhibition Alkaline Phosphatase Control Compound

Melting Point Differentiation

The compound possesses a well-defined melting point of 113-115°C . In contrast, its direct analog, the corresponding free acid 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoic acid (CAS 78243-60-4), has no published melting point in common technical databases . This well-characterized solid-state property simplifies purity assessment (via melting point determination) and solid-form handling during experimental procedures, providing a practical advantage over the free acid form for procurement and laboratory use.

Physicochemical Properties Crystallinity Formulation

Methyl Ester Synthetic Versatility

The methyl ester group of Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate serves as a protecting group for the carboxylic acid, enabling orthogonal reactivity in synthetic sequences. This is a key advantage over the free acid analog (CAS 78243-60-4), which requires additional protection/deprotection steps in multi-step syntheses [1]. For instance, the ester can withstand conditions used for nitro group reduction or piperazine N-derivatization, which might be incompatible with a free carboxylic acid. This pre-protected form saves 1-2 synthetic steps compared to starting from the free acid, directly impacting project timelines and costs.

Synthetic Chemistry Prodrug Design Building Block

Methyl 2-(4-benzylpiperazin-1-yl)-5-nitrobenzoate: Application Scenarios


Negative Control for Alkaline Phosphatase Screening

Due to its demonstrated inactivity on human intestinal and placental alkaline phosphatases (IC50 > 400 µM) [1], this compound serves as an ideal negative control in high-throughput screening campaigns aimed at identifying novel ALP inhibitors. Its structural similarity to the piperazine-containing hit compounds commonly found in such screens provides a chemically relevant baseline, ensuring that observed assay activity is due to target engagement rather than non-specific assay interference.

Building Block for Piperazine Libraries

The presence of three orthogonal reactive handles—a reducible nitro group, a hydrolyzable methyl ester, and a cleavable benzyl group—makes this compound a versatile starting point for generating small, focused libraries . The pre-protected ester form eliminates the need for initial protection steps, accelerating the parallel synthesis of analogs for structure-activity relationship (SAR) studies in early-stage drug discovery.

CNS-Targeted Probe Precursor

The benzylpiperazine core is a recognized scaffold in central nervous system (CNS) drug discovery, often explored for GlyT1 inhibition [2]. This compound can be transformed into a GlyT1 inhibitor probe through reduction of the nitro group and subsequent acylation. Using the methyl ester as a pre-protected acid, researchers can efficiently explore the SAR of the benzoate region, potentially identifying novel molecular tools for studying glycine transport.

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